molecular formula C12H14O5 B1325766 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid CAS No. 898792-27-3

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

Cat. No. B1325766
CAS RN: 898792-27-3
M. Wt: 238.24 g/mol
InChI Key: QUWHEXSRYUEKHA-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a 2,3-dimethoxyphenyl group attached at the 4-position . Butyric acid is a short-chain fatty acid, and the 2,3-dimethoxyphenyl group is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would consist of a four-carbon chain (butyric acid) with a carbonyl group (C=O) at the 4-position, and a 2,3-dimethoxyphenyl group also attached at the 4-position .


Chemical Reactions Analysis

The reactivity of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would likely be influenced by the presence of the carbonyl group and the 2,3-dimethoxyphenyl group . The carbonyl group is a common site of reactivity in many organic reactions, while the 2,3-dimethoxyphenyl group may influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

Based on its structure, “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it is likely to be soluble in organic solvents and less soluble in water due to the presence of the 2,3-dimethoxyphenyl group .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid,” but unfortunately, there seems to be limited information available on this specific compound. The search results mostly refer to similar compounds, such as “3-(3,4-Dimethoxyphenyl)propionic acid,” which has been used in research to induce γ globin gene expression and erythropoiesis in vivo .

Future Directions

The study and application of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHEXSRYUEKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645460
Record name 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

CAS RN

898792-27-3
Record name 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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